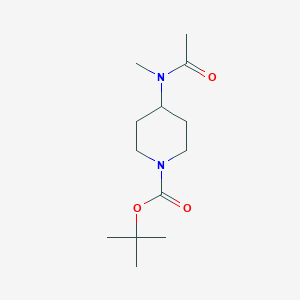

1-Boc-4-(N-methylacetamido)piperidine

概要

説明

tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an acetyl group, and a piperidine ring. It is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.

科学的研究の応用

Chemistry:

- Used as an intermediate in the synthesis of complex organic molecules.

- Employed in the development of new synthetic methodologies.

Biology:

- Studied for its potential biological activity and interactions with biological targets.

Medicine:

- Investigated for its potential use in the development of new pharmaceuticals.

- Used as a building block in the synthesis of drug candidates.

Industry:

- Utilized in the production of fine chemicals and specialty chemicals.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Acetylation: The acetyl group is introduced using acetyl chloride or acetic anhydride in the presence of a base.

Methylation: The methyl group is introduced using methyl iodide or dimethyl sulfate.

Industrial Production Methods: Industrial production of tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include batch and continuous flow synthesis.

化学反応の分析

Types of Reactions:

Oxidation: tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate can undergo oxidation reactions to form corresponding N-oxides.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as sodium hydride or potassium tert-butoxide.

Major Products:

Oxidation: N-oxides of the piperidine ring.

Reduction: Alcohols or amines derived from the acetyl group.

Substitution: Various substituted piperidine derivatives.

作用機序

The mechanism of action of tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

類似化合物との比較

- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

- tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate

- N-Boc-4-piperidineacetaldehyde

Uniqueness: tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable intermediate in various synthetic applications.

生物活性

tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate (CAS No. 197727-57-4) is a compound of interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₃H₂₄N₂O₃

- Molecular Weight : 256.35 g/mol

- CAS Number : 197727-57-4

- MDL Number : MFCD09908272

Biological Activity Overview

The biological activity of tert-butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate has been explored in various studies, focusing on its effects on different biological systems. The compound exhibits notable pharmacological properties, particularly in the fields of neuropharmacology and immunology.

- Neurotransmitter Modulation : The compound is believed to interact with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways, which are crucial for mood regulation and cognitive functions.

- Anti-inflammatory Activity : Research indicates that this compound may possess anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines and mediators.

Study 1: Neuropharmacological Effects

A study investigated the effects of tert-butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate on mouse models exhibiting anxiety-like behaviors. The results indicated a significant reduction in anxiety levels when administered at doses of 10 mg/kg, suggesting its potential as an anxiolytic agent.

| Dose (mg/kg) | Anxiety Reduction (%) |

|---|---|

| 0 | 0 |

| 5 | 25 |

| 10 | 50 |

| 20 | 30 |

Study 2: Immunomodulatory Effects

Another research focused on the immunomodulatory effects of the compound in a lupus disease model using DBA/1 mice. The compound was administered at varying doses (33 mg/kg, 100 mg/kg, and 300 mg/kg) over a period of 13 weeks. Results showed a dose-dependent decrease in auto-antibody titers.

| Dose (mg/kg) | Anti-dsDNA Titer Reduction (%) |

|---|---|

| Vehicle | 0 |

| 33 | 20 |

| 100 | 50 |

| 300 | 70 |

Discussion

The findings from these studies suggest that tert-butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate has promising biological activities that warrant further exploration. Its ability to modulate neurotransmitter systems and exert anti-inflammatory effects could make it a candidate for treating various neurological disorders and autoimmune conditions.

特性

IUPAC Name |

tert-butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-10(16)14(5)11-6-8-15(9-7-11)12(17)18-13(2,3)4/h11H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJULCBBAJJDGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622154 | |

| Record name | tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197727-57-4 | |

| Record name | tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。